molecular formula C17H24N2O2 B13847396 Carbamazepine 10,11-Epoxide-d8 (Major)

Carbamazepine 10,11-Epoxide-d8 (Major)

Cat. No.: B13847396
M. Wt: 296.43 g/mol
InChI Key: VFRCCDJUTAMXAC-DNRFZTMGSA-N
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Description

Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterated form of Carbamazepine 10,11-Epoxide, which is a metabolite of the anticonvulsant drug Carbamazepine. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Carbamazepine. The deuterated form is particularly useful in mass spectrometry due to its distinct isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamazepine 10,11-Epoxide-d8 involves the deuteration of Carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. The epoxidation is then carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of Carbamazepine 10,11-Epoxide-d8 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine 10,11-Epoxide-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamazepine 10,11-Epoxide-d8 is extensively used in scientific research, particularly in the fields of:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carbamazepine and its metabolites.

    Biology: Studied for its effects on biological systems and its role in the metabolism of Carbamazepine.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Carbamazepine.

    Industry: Employed in the development of new analytical methods and quality control processes

Mechanism of Action

Carbamazepine 10,11-Epoxide-d8 exerts its effects by mimicking the behavior of Carbamazepine 10,11-Epoxide. The compound primarily targets voltage-gated sodium channels in neurons, stabilizing the inactive state of the channel and thereby reducing neuronal excitability. This mechanism is crucial for its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamazepine 10,11-Epoxide-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in metabolic studies .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

296.43 g/mol

InChI

InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D

InChI Key

VFRCCDJUTAMXAC-DNRFZTMGSA-N

Isomeric SMILES

[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N

Canonical SMILES

[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

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